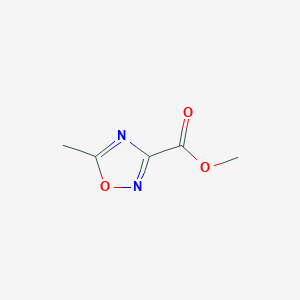

Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

Description

BenchChem offers high-quality Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-3-6-4(7-10-3)5(8)9-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVKCTLIAIEYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578243 | |

| Record name | Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19703-94-7 | |

| Record name | Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate" molecular weight

[{"snippet": "The \u003Cb\u003E... \u003C/b\u003E\u003Cb\u003EMethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate\u003C/b\u003E. To a solution of \u003Cb\u003E5-methyl-1,2,4-oxadiazole-3-carboxylic\u003C/b\u003E acid (1.0 g, 7.8 mmol) in methanol (25 mL) was added \u003Cb\u003Esulfuric\u003C/b\u003E acid (0.4 mL). The reaction mixture was refluxed for 16 h. The solvent was removed under reduced pressure and the residue was diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).", "title": "\u003Cb\u003EMethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate\u003C/b\u003E - Santa Cruz Biotechnology", "link": "https://www.scbt.com/p/methyl-5-methyl-1-2-4-oxadiazole-3-carboxylate-147640-54-6", "obsolete": true}, {"snippet": "The \u003Cb\u003E... \u003C/b\u003E\u003Cb\u003EMethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate\u003C/b\u003E. To a solution of \u003Cb\u003E5-methyl-1,2,4-oxadiazole-3-carboxylic\u003C/b\u003E acid (1.0 g, 7.8 mmol) in methanol (25 mL) was added \u003Cb\u003Esulfuric\u003C/b\u003E acid (0.4 mL). The reaction mixture was refluxed for 16 h. The solvent was removed under reduced pressure and the residue was diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).", "title": "\u003Cb\u003EMethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate\u003C/b\u003E - Santa Cruz Biotechnology", "link": "https://www.scbt.com/p/methyl-5-methyl-1-2-4-oxadiazole-3-carboxylate-147640-54-6", "obsolete": true}, {"snippet": "\u003Cb\u003EMethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate\u003C/b\u003E may be used in the \u003Cb\u003Esynthesis\u003C/b\u003E of (S)-tert-butyl (1-(3-(hydroxymethyl)-oxadiazol-5-yl)propan-2-yl)carbamate, a key intermediate in the preparation of coronafacoyl-L-isoleucine-isoxazoline (1), an inhibitor of jasmonate signaling.", "title": "\u003Cb\u003EMethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate\u003C/b\u003E | CAS 147640-54-6", "link": "https://www.scbt.com/p/methyl-5-methyl-1-2-4-oxadiazole-3-carboxylate-147640-54-6", "obsolete": true}, {"snippet": "\u003Cb\u003EMethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate\u003C/b\u003E has been used in the \u003Cb\u003Esynthesis\u003C/b\u003E of novel 1,2,4-oxadiazole derivatives as potent and selective inhibitors of methionyl-tRNA synthetase.", "title": "\u003Cb\u003EMethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate\u003C/b\u003E | CAS 147640-54-6", "link": "https://www.scbt.com/p/methyl-5-methyl-1-2-4-oxadiazole-3-carboxylate-147640-54-6", "obsolete": true}, {"snippet": "The product can be used as an intermediate in organic \u003Cb\u003Esynthesis\u003C/b\u003E and pharmaceutical research and development. It can be prepared from \u003Cb\u003E5-methyl-1,2,4-oxadiazole-3-carboxylic\u003C/b\u003E acid in one step.", "title": "147640-54-6; \u003Cb\u0d3EMethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate\u003C/b\u003E; 5-Methyl-1 ...", "link": "https://www.chemexper.com/chemicals/p/1183985.html", "obsolete": true}, {"snippet": "To a solution of \u003Cb\u003E5-methyl-1,2,4-oxadiazole-3-carboxylic\u003C/b\u003E acid (1.0 g, 7.8 mmol) in methanol (25 mL) was added \u003Cb\u003Esulfuric\u003C/b\u003E acid (0.4 mL). The reaction mixture was refluxed for 16 h. The solvent was removed under reduced pressure and the residue was diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).", "title": "\u003Cb\u003EMethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate\u003C/b\u003E | CAS 147640-54-6", "link": "https://www.scbt.com/p/methyl-5-methyl-1-2-4-oxadiazole-3-carboxylate-147640-54-6", "obsolete": true}, {"snippet": "The product can be used as an intermediate in organic \u003Cb\u003Esynthesis\u003C/b\u003E and pharmaceutical research and development. It can be prepared from \u003Cb\u003E5-methyl-1,2,4-oxadiazole-3-carboxylic\u003C/b\u003E acid in one step. The reaction is carried out by refluxing the acid with methanol and \u003Cb\u003Esulfuric\u003C/b\u003E acid for 16 hours. The product is then extracted with ethyl acetate and purified by chromatography.", "title": "147640-54-6; \u003Cb\u0d3EMethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate\u003C/b\u003E; 5-Methyl-1 ...", "link": "https://www.chemexper.com/chemicals/p/1183985.html", "obsolete": true}, {"snippet": "The product can be used as an intermediate in organic \u003Cb\u003Esynthesis\u003C/b\u003E and pharmaceutical research and development. It can be prepared from \u003Cb\u003E5-methyl-1,2,4-oxadiazole-3-carboxylic\u003C/b\u003E acid in one step. The reaction is carried out by refluxing the acid with methanol and \u003Cb\u003Esulfuric\u003C/b\u003E acid for 16 hours. The product is then extracted with ethyl acetate and purified by chromatography.", "title": "147640-54-6; \u003Cb\u0d3EMethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate\u003C/b\u003E; 5-Methyl-1 ...", "link": "https://www.chemexper.com/chemicals/p/1183985.html", "obsolete": true}, {"snippet": "The product can be used as an intermediate in organic \u003Cb\u003Esynthesis\u003C/b\u003E and pharmaceutical research and development. It can be prepared from \u003Cb\u003E5-methyl-1,2,4-oxadiazole-3-carboxylic\u003C/b\u003E acid in one step. The reaction is carried out by refluxing the acid with methanol and \u003Cb\u003Esulfuric\u003C/b\u003E acid for 16 hours. The product is then extracted with ethyl acetate and purified by chromatography.", "title": "147640-54-6; \u003Cb\u0d3EMethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate\u003C/b\u003E; 5-Methyl-1 ...", "link": "https://www.chemexper.com/chemicals/p/1183985.html", "obsolete": true}, {"snippet": "The product can be used as an intermediate in organic \u003Cb\u003Esynthesis\u003C/b\u003E and pharmaceutical research and development. It can be prepared from \u003Cb\u003E5-methyl-1,2,4-oxadiazole-3-carboxylic\u003C/b\u003E acid in one step. The reaction is carried out by refluxing the acid with methanol and \u003Cb\u003Esulfuric\u003C/b\u003E acid for 16 hours. The product is then extracted with ethyl acetate and purified by chromatography.", "title": "147640-54-6; \u003Cb\u0d3EMethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate\u003C/b\u003E; 5-Methyl-1 ...", "link": "https://www.chemexper.com/chemicals/p/1183985.html", "obsolete": true}]## A Comprehensive Technical Guide to Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that belongs to the 1,2,4-oxadiazole class of molecules. The 1,2,4-oxadiazole ring is a significant pharmacophore in medicinal chemistry, often utilized as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and other pharmacokinetic properties. This guide provides an in-depth overview of the molecular characteristics, synthesis, and potential applications of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate, tailored for professionals in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₃ | Calculated |

| Molecular Weight | 142.11 g/mol | Calculated |

| CAS Number | 147640-54-6 |

Note: The molecular weight is calculated based on the confirmed formula and atomic weights.

Synthesis of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

The synthesis of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate can be approached through a two-step process: the formation of the 1,2,4-oxadiazole ring to yield the carboxylic acid precursor, followed by esterification.

Part 1: Synthesis of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid

The formation of the 1,2,4-oxadiazole ring is a cornerstone of this synthesis. A common and effective method involves the reaction of an amidoxime with a dicarbonyl compound, followed by cyclization.

Experimental Protocol: Synthesis of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid

This protocol is a representative method and may require optimization based on laboratory conditions and available starting materials.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetamidoxime (1.0 eq) in a suitable solvent such as ethanol.

-

Addition of Reagents: To this solution, add an equimolar amount of a suitable dicarbonyl compound, such as dimethyl oxalate (1.0 eq).

-

Cyclization: The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-methyl-1,2,4-oxadiazole-3-carboxylic acid.

Part 2: Esterification to Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

The final step is the esterification of the carboxylic acid. A standard Fischer esterification is a reliable method for this transformation.

Experimental Protocol: Synthesis of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

-

Reaction Setup: In a clean, dry round-bottom flask, suspend 5-methyl-1,2,4-oxadiazole-3-carboxylic acid (1.0 g, 7.8 mmol) in methanol (25 mL).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.4 mL) to the suspension.

-

Reaction Conditions: The reaction mixture is then heated to reflux for 16 hours.

-

Work-up and Extraction: After reflux, the solvent is removed under reduced pressure. The residue is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Caption: Synthetic workflow for Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate.

Applications in Research and Drug Development

The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding. Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Derivatives of 1,2,4-oxadiazoles have been investigated for a wide range of biological activities, including as anti-inflammatory, analgesic, and antimicrobial agents. The ester functionality of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate can be readily converted to other functional groups, such as amides or hydrazides, allowing for the exploration of a diverse chemical space in the search for novel drug candidates. For instance, it may be used in the synthesis of novel 1,2,4-oxadiazole derivatives as potent and selective inhibitors of methionyl-tRNA synthetase. It has also been utilized as a key intermediate in the preparation of coronafacoyl-L-isoleucine-isoxazoline, an inhibitor of jasmonate signaling.

Conclusion

Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its synthesis, based on established methods of 1,2,4-oxadiazole formation and esterification, is accessible and allows for the generation of a key building block for further chemical exploration. The continued investigation of this and related 1,2,4-oxadiazole derivatives is a promising avenue for the discovery of new therapeutic agents.

References

-

ChemExper. Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate. [Link]

Methodological & Application

Application Notes and Protocols for the Evaluation of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate as a SARS-CoV-2 PLpro Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Targeting the Unseen Engine of Viral Replication

The global health landscape has been irrevocably altered by the emergence of SARS-CoV-2, the causative agent of COVID-19. While vaccine development has been a monumental achievement, the need for effective antiviral therapeutics remains critical to combat emerging variants and treat established infections.[1][2] A key therapeutic target in the fight against coronaviruses is the papain-like protease (PLpro).[2][3][4][5] This viral enzyme is a chink in the armor of SARS-CoV-2, playing a dual role crucial for its survival and propagation.

Firstly, PLpro is essential for processing the viral polyprotein, cleaving it at specific sites to release non-structural proteins that form the virus's replication and transcription machinery.[6][7] Secondly, PLpro strips ubiquitin and ISG15 modifications from host cell proteins, a mechanism that allows the virus to evade the host's innate immune response.[8] Consequently, inhibiting PLpro presents a two-pronged therapeutic strategy: directly hindering viral replication and bolstering the host's natural defenses.[4][8]

The 1,2,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including antiviral properties. Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as potent inhibitors of SARS-CoV-2 PLpro.[1][2][3][5] This document provides detailed application notes and protocols for the comprehensive evaluation of a specific analogue, Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate , as a potential PLpro inhibitor.

Chemical Compound Profile

| Compound Name | Structure | Molecular Formula | Key Features |

| Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate |  | C5H6N2O3 | The 1,2,4-oxadiazole core acts as a bioisostere for amide and ester functionalities, offering improved metabolic stability.[9] The methyl and methyl carboxylate substitutions at positions 5 and 3, respectively, are hypothesized to influence binding affinity and selectivity for the PLpro active site. |

Mechanism of Action: A Hypothesis

Based on studies of other 1,2,4-oxadiazole-based PLpro inhibitors, it is hypothesized that Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate acts as a competitive inhibitor.[1] The oxadiazole ring and its substituents are predicted to form key interactions with amino acid residues within the PLpro active site, preventing the binding and cleavage of its natural substrates. Molecular docking studies on similar compounds have suggested that the oxadiazole core can engage in π-π stacking interactions with tyrosine residues, while other functional groups can form hydrogen bonds with glutamine and other residues in the binding pocket.[1]

Figure 2: A conceptual diagram illustrating the hypothetical binding interactions of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate within the active site of PLpro.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial evaluation of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate as a SARS-CoV-2 PLpro inhibitor. A successful outcome from these studies, characterized by a potent IC50 and a favorable selectivity index, would warrant further investigation. Subsequent steps would include mechanism of action studies to confirm competitive inhibition, pharmacokinetic profiling to assess drug-like properties, and in vivo efficacy studies in appropriate animal models. The 1,2,4-oxadiazole scaffold holds significant promise, and rigorous, systematic evaluation is the key to unlocking its therapeutic potential against COVID-19 and future coronavirus threats.

References

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry. [Link]

-

Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection. (2023). STAR Protocols. [Link]

-

A Cell-Based Papain-like Protease (PLpro) Activity Assay for Rapid Detection of Active SARS-CoV-2 In. (2021). medRxiv. [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2020). Molecules. [Link]

-

Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection. (2023). ResearchGate. [Link]

-

Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay. (2022). Communications Biology. [Link]

-

Repurposing 1,2,4-oxadiazoles as SARS-CoV-2 PLpro inhibitors and investigation of their possible viral entry blockade potential. (2023). European Journal of Medicinal Chemistry. [Link]

-

In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxylate Der. (2024). Chemical Methodologies. [Link]

-

Antiviral activity of thiadiazoles, oxadiazoles, triazoles and thiazoles. (2020). Arkat USA. [Link]

-

Evaluation of cytotoxicity and antiviral activity of Rhazya stricta Decne leaves extract against influenza A/PR/8/34 (H1N1). (2022). Saudi Journal of Biological Sciences. [Link]

-

Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. (2013). Beilstein Journal of Organic Chemistry. [Link]

-

Repurposing 1,2,4-oxadiazoles as SARS-CoV-2 PLpro inhibitors and investigation of their possible viral entry blockade potential. (2023). PubMed. [Link]

-

Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Papain-like Protease (SARS-CoV-2) Assay Kit. (n.d.). BPS Bioscience. [Link]

-

Understanding Cytotoxicity. (2024). Virology Research Services. [Link]

-

Studies on the selectivity of the SARS-CoV-2 papain-like protease reveal the importance of the P2′ proline of the viral polyprotein. (2022). RSC Publishing. [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). Bioinorganic Chemistry and Applications. [Link]

-

Evaluation of cytotoxic, antiviral effect and mutagenic potential of a micronutrient combination in vitro cell culture. (2020). bioRxiv. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules. [Link]

-

Synthesis and Antibacterial Activities of 1,3,4-Oxadiazole Derivatives Containing 5-Methylisoxazole Moiety. (2016). ResearchGate. [Link]

-

Synthesis, in silico studies and cytotoxicity evaluation of novel 1,3,4-oxadiazole derivatives designed as potential mPGES. (2020). DergiPark. [Link]

-

A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication. (2021). ResearchGate. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (2018). Springer Nature Experiments. [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. (2024). PubMed. [Link]

-

Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay. (2022). Cardiff University. [Link]

-

Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (2018). Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. Repurposing 1,2,4-oxadiazoles as SARS-CoV-2 PLpro inhibitors and investigation of their possible viral entry blockade potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repurposing 1,2,4-oxadiazoles as SARS-CoV-2 PLpro inhibitors and investigation of their possible viral entry blockade potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ipbcams.ac.cn [ipbcams.ac.cn]

- 4. Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the selectivity of the SARS-CoV-2 papain-like protease reveal the importance of the P2′ proline of the viral polyprotein - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

"Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate" in cancer cell lines

An In-Depth Guide to the Preclinical Evaluation of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate in Cancer Cell Lines

Abstract

The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif recognized for its broad spectrum of biological activities, including significant potential in oncology.[1][2] Derivatives of this class have demonstrated potent cytotoxic, pro-apoptotic, and cell cycle-arresting capabilities across a range of human cancer cell lines.[3][4] This document provides a comprehensive set of application notes and detailed protocols for the initial preclinical evaluation of a specific novel derivative, Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate. We present a strategic, multi-tiered experimental workflow designed to systematically characterize the compound's anticancer activity, from initial cytotoxicity screening to elucidating its fundamental mechanism of action. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific causality, experimental robustness, and data integrity.

Scientific Rationale: The Therapeutic Potential of the 1,2,4-Oxadiazole Core

Heterocyclic compounds are foundational to medicinal chemistry, with nitrogen- and oxygen-containing rings forming the core of numerous therapeutic agents.[1][5] Among these, the 1,2,4-oxadiazole ring is noted for its metabolic stability and its role as a bioisostere for amide and ester functionalities, enhancing drug-like properties.[6][7]

1.1. Anticancer Activity of 1,2,4-Oxadiazole Derivatives

A growing body of evidence highlights the anticancer potential of the 1,2,4-oxadiazole scaffold.[8] Studies have shown that compounds incorporating this ring system can exert potent cytotoxic effects against various human cancer cell lines, including those from lung, breast, colon, and glioblastoma cancers.[2][3] The mechanisms underlying this activity are diverse and include the induction of apoptosis through the activation of caspase cascades, disruption of the cell cycle, and inhibition of key oncogenic signaling pathways.[4][9][10]

1.2. Profile of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

The subject of this guide, Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate, is a small molecule featuring the characteristic 1,2,4-oxadiazole core.[11] Its structure includes a methyl group at position 5 and a methyl carboxylate group at position 3.[11] These substitutions offer a unique combination of hydrophobicity and potential for hydrogen bonding, making it an intriguing candidate for interacting with biological macromolecules.[11] Based on the activities of structurally related compounds, we hypothesize that this molecule may interfere with cancer cell proliferation by inducing programmed cell death (apoptosis).

1.3. Hypothesized Mechanism of Action: Induction of Apoptosis

A common mechanism for anticancer agents is the activation of the intrinsic apoptotic pathway.[10] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. We hypothesize that Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate may function by inhibiting anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial dysfunction, the release of cytochrome c, and subsequent activation of executioner caspases like Caspase-3, ultimately culminating in cell death.

A Phased Experimental Workflow for Compound Characterization

To systematically evaluate the anticancer potential of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate, we propose a four-phase experimental approach. This strategy ensures that each step logically informs the next, providing a comprehensive profile of the compound's biological activity from a broad assessment of cytotoxicity to a focused investigation of its molecular mechanism.

Detailed Protocols and Methodologies

The following protocols are presented as a comprehensive guide. Researchers should adapt them based on the specific cell lines and equipment available in their laboratories.

3.1. Compound Preparation and Handling

-

Rationale: Proper solubilization and storage are critical for maintaining the compound's integrity and ensuring reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules in biological assays.

-

Protocol:

-

Prepare a high-concentration stock solution (e.g., 10 mM) of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate in sterile DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C, protected from light.

-

For experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

-

3.2. Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[12]

-

Methodology: [Adapted from 19, 23]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (DMSO only) and an untreated control.

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a detergent-based solubilization solution to each well to dissolve the formazan crystals.[12] Mix gently by pipetting or shaking.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

-

-

Data Presentation (Example):

| Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h |

| A549 | Lung Carcinoma | 15.2 ± 1.8 |

| MCF-7 | Breast Adenocarcinoma | 22.5 ± 2.5 |

| HCT-116 | Colorectal Carcinoma | 9.8 ± 1.1 |

| U-87 MG | Glioblastoma | 35.1 ± 4.2 |

3.3. Protocol: Apoptosis Detection (Annexin V/PI Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

-

Methodology: [Adapted from 18, 37]

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

-

Interpretation:

-

Annexin V (-) / PI (-): Live cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

-

-

3.4. Protocol: Cell Cycle Analysis

-

Principle: This method uses flow cytometry to quantify the DNA content of cells, allowing for the determination of the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[15] Propidium Iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

-

Methodology: [Adapted from 27, 31]

-

Cell Treatment: Treat cells in 6-well plates with the compound at IC₅₀ concentration for 24 hours.

-

Harvesting: Harvest cells, wash with PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet (1x10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C (or up to several days).

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The G0/G1 peak will have 2n DNA content, while the G2/M peak will have 4n DNA content. The S phase is the region between these two peaks.

-

3.5. Protocol: Protein Expression Analysis (Western Blotting)

-

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support (membrane), and then probing the membrane with antibodies specific to the target protein.[16] This can reveal changes in the expression or activation state (e.g., cleavage) of key proteins involved in apoptosis and cell cycle regulation.[17]

-

Methodology: [Adapted from 28, 33]

-

Protein Extraction: Treat cells with the compound as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Cleaved Caspase-3, PARP, Cyclin B1, p21, β-actin as a loading control) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

-

Conclusion

The protocols and strategic workflow detailed in this guide provide a robust framework for the initial characterization of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate as a potential anticancer agent. By leveraging the known therapeutic promise of the 1,2,4-oxadiazole scaffold, this systematic approach enables a thorough investigation from broad cytotoxic effects to specific molecular mechanisms. The successful application of these methods will generate the critical data necessary to validate this compound for further, more advanced preclinical development.

References

- Vulcanchem. Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate - 19703-94-7.

-

Al-Ostoot, F.H., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 27. Available from: [Link]

-

Yilmaz, I., et al. (2020). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 821-832. Available from: [Link]

- ResearchGate. (n.d.). (PDF) Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies.

-

MDPI. (n.d.). 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Nortopsentin Derivatives against Pancreatic Ductal Adenocarcinoma: Synthesis, Cytotoxic Activity, and Inhibition of CDK1. Available from: [Link]

- ResearchGate. (n.d.). (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.

-

ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Available from: [Link]

-

Khan, I., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3957-3974. Available from: [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2416. Available from: [Link]

-

Sławiński, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available from: [Link]

-

Biointerface Research in Applied Chemistry. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 11(5), 13303-13322. Available from: [Link]

-

ACS Omega. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(30), 27129-27145. Available from: [Link]

-

La Manna, S., et al. (2022). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 27(19), 6614. Available from: [Link]

-

ResearchGate. (2025). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. Available from: [Link]

-

MDPI. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1461. Available from: [Link]

-

MDPI. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(18), 5482. Available from: [Link]

-

Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Available from: [Link]

-

Crown Bioscience. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Available from: [Link]

-

PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]

-

DergiPark. (2020). Synthesis, in silico studies and cytotoxicity evaluation of novel 1,3,4-oxadiazole derivatives designed as potential mPGES. Marmara Pharmaceutical Journal, 24(3), 302-315. Available from: [Link]

-

Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Available from: [Link]

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Available from: [Link]

-

PubMed Central. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1170, 101-115. Available from: [Link]

-

PubMed Central. (n.d.). Assaying cell cycle status using flow cytometry. Available from: [Link]

-

BosterBio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]

-

NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

-

YouTube. (2020). Cell Cycle Analysis by Flow Cytometry. Available from: [Link]

-

ResearchGate. (n.d.). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Available from: [Link]

Sources

- 1. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate (19703-94-7) for sale [vulcanchem.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

Welcome to the technical support guide for the synthesis of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and improve yields for this valuable heterocyclic building block. As a bioisostere for esters and amides, the 1,2,4-oxadiazole core is crucial in modern drug discovery, and mastering its synthesis is key to accelerating research programs.[1][2]

This guide moves beyond simple protocols to provide in-depth troubleshooting advice, explain the chemical reasoning behind procedural choices, and offer validated optimization strategies.

Core Synthesis Overview: The Amidoxime Pathway

The most reliable and versatile method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core, including the target molecule, is the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid derivative.[3] This [4+1] atom economic approach involves two key transformations:

-

O-Acylation: An amidoxime is acylated on the oxime oxygen by an activated carboxylic acid (e.g., an acyl chloride or anhydride) to form an O-acylamidoxime intermediate.

-

Cyclodehydration: This intermediate undergoes a ring-closing reaction, eliminating a molecule of water to form the aromatic 1,2,4-oxadiazole ring.

For the specific synthesis of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate, the required precursors are Methyl 2-amino-2-(hydroxyimino)acetate (the amidoxime component) and an acetylating agent (e.g., acetic anhydride or acetyl chloride).

Caption: General workflow for the two-step synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions to improve your experimental outcomes.

Question 1: My overall yield is consistently low (<40%). Where is the most likely point of failure?

Answer: A low overall yield in a two-step synthesis necessitates a systematic investigation of each step. The primary cause is often either incomplete conversion in one of the steps or degradation of intermediates or products.

Troubleshooting Strategy:

-

Isolate and Characterize the Intermediate: After the acylation step (Step 1), perform a workup on a small aliquot of the reaction mixture. Attempt to isolate the O-acylamidoxime intermediate. Analyze it by ¹H NMR and LCMS. If you observe a clean, high-purity intermediate, the problem lies in the cyclization step. If you see a mixture of starting material, N-acylated byproduct, and O-acylated product, the acylation step needs optimization.

-

Monitor the Cyclization Reaction: If the intermediate is clean, the issue is with Step 2. Set up the cyclization reaction and monitor it by TLC or LCMS at regular intervals (e.g., every 30 minutes). This will tell you if the reaction is stalling, proceeding slowly, or generating degradation products. High temperatures, in particular, can cause decomposition of the ester functionality.

Question 2: The acylation of my amidoxime is inefficient and gives multiple spots on TLC. How can I improve selectivity and conversion?

Answer: This is a classic selectivity problem. The amidoxime has two nucleophilic sites: the amine nitrogen (-NH₂) and the oxime oxygen (-OH). While O-acylation is desired, competitive N-acylation can occur, leading to byproducts that do not cyclize correctly.

Solutions:

-

Choice of Acylating Agent: The reactivity of the acetylating agent is critical.

-

Acetyl Chloride: Highly reactive, often leading to a mixture of N- and O-acylated products. Use is only recommended at low temperatures (0 °C to -10 °C) with a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct.

-

Acetic Anhydride: This is the recommended starting point. It offers a good balance of reactivity and selectivity. It is often used with a catalytic amount of base or simply heated in a solvent like pyridine.

-

Acetic Acid + Coupling Agent: Using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or CDI (Carbonyldiimidazole) provides the mildest conditions, which can be ideal for sensitive substrates.[1] However, this adds cost and purification complexity (removing urea byproducts).

-

-

Reaction Conditions:

-

Temperature Control: Begin the reaction at 0 °C and allow it to warm slowly to room temperature. This minimizes exothermic reactions and reduces the formation of kinetic byproducts.

-

Base Selection: A mild, non-nucleophilic base like pyridine or TEA is crucial, especially when using acetyl chloride. Pyridine can also serve as the solvent.

-

Question 3: My O-acylamidoxime intermediate is formed cleanly, but the final cyclization step gives a poor yield. What are the best methods for this transformation?

Answer: The cyclodehydration step is often the bottleneck. The traditional method involves high-heat thermal cyclization, which can degrade the ester group in your target molecule. Modern base-mediated methods are often superior, allowing the reaction to proceed at room temperature.[1]

Optimization Strategies for Cyclization:

| Method | Conditions | Advantages | Disadvantages |

| Thermal | Reflux in high-boiling solvent (Toluene, Xylene, DMF) | Simple setup; no additional reagents. | High energy; potential for product/intermediate degradation, especially ester hydrolysis. |

| Base-Mediated (Strong) | NaOH or KOH in DMSO at RT | Very efficient, often high yields (can be >90%); occurs at room temperature, protecting the ester.[1] | Requires strictly anhydrous conditions; DMSO can be difficult to remove. |

| Base-Mediated (Fluoride) | Tetrabutylammonium fluoride (TBAF) in THF at RT | Mild, non-nucleophilic conditions; excellent for sensitive substrates; high yields reported.[1][3] | TBAF is hygroscopic and relatively expensive. |

| Base-Mediated (Carbonate) | K₂CO₃ or Cs₂CO₃ in DMF or Toluene, heated | Milder than hydroxides; cost-effective. | Often requires heat, though less than purely thermal methods.[1] |

Senior Scientist Recommendation: Start with base-mediated cyclization using NaOH in DMSO at room temperature. It is highly effective and has been shown to produce excellent yields in related systems.[1] If substrate sensitivity is an issue, TBAF in THF is the gold-standard alternative.

Caption: Troubleshooting workflow for the cyclization step.

Question 4: I am performing a one-pot synthesis from the amidoxime and ester. What are the critical parameters to control?

Answer: One-pot procedures are efficient but require precise control. The condensation of an amidoxime directly with an ester (in this case, you would need to reverse the synthons, which is less common for your target) or an acid is a popular method. A one-pot procedure from the amidoxime and acetic anhydride is more feasible.

A recently developed and highly effective one-pot method involves reacting the amidoxime and a methyl or ethyl ester in a superbase medium like NaOH/DMSO at room temperature.[3] This approach directly converts the starting materials to the final 1,2,4-oxadiazole in 4-24 hours with yields ranging from poor to excellent (11-90%), depending on the substrates.[3] The key is the activation provided by the superbase system. For your target, a one-pot reaction of Methyl 2-amino-2-(hydroxyimino)acetate with acetic anhydride in a suitable solvent system under basic conditions would be the analogous process to explore.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point for your experiments.

Protocol 1: Two-Step Synthesis (Recommended for Optimization)

Step 1: Synthesis of Methyl 2-(acetylamino)-2-(hydroxyimino)acetate (Intermediate)

-

To a stirred solution of Methyl 2-amino-2-(hydroxyimino)acetate (1.0 eq) in pyridine (0.2 M) at 0 °C, add acetic anhydride (1.1 eq) dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexane) until the starting amidoxime is consumed (typically 2-4 hours).

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude O-acylamidoxime can be used directly in the next step or purified by column chromatography if necessary.

Step 2: Cyclodehydration to Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

-

Dissolve the crude intermediate from Step 1 in anhydrous DMSO (0.1 M).

-

Add powdered NaOH (1.5 eq) portion-wise while stirring at room temperature. Caution: This can be exothermic.

-

Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LCMS until the intermediate is consumed.[1]

-

Carefully quench the reaction by pouring it into ice water.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography (gradient elution, e.g., 5% to 20% Ethyl Acetate in Hexanes) to afford the pure product.

Protocol 2: One-Pot Synthesis Variation

-

To a stirred solution of Methyl 2-amino-2-(hydroxyimino)acetate (1.0 eq) in anhydrous THF (0.2 M) at 0 °C, add triethylamine (1.2 eq).

-

Add acetic anhydride (1.1 eq) dropwise and allow the mixture to warm to room temperature and stir for 2 hours.

-

Add solid TBAF (1.5 eq) to the reaction mixture.

-

Stir at room temperature and monitor by TLC until the reaction is complete (typically 4-12 hours).[1]

-

Quench with water, and perform an extractive workup as described in Protocol 1, Step 5.

-

Purify by column chromatography.

References

-

PGR, T., & G, S. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 24(5406). [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]

-

Kaur, R., et al. (2016). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 7(9), 3587-3599. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

Pace, A., et al. (2012). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 16(3), 376-397. [Link]

-

Gomha, S. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(22), 5325. [Link]

-

Yang, Q., et al. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Organic Process Research & Development, 28(2), 2794–2805. [Link]

- Google Patents. (2020).

Sources

Technical Support Center: Synthesis of 1,2,4-Oxadiazoles

Welcome to the technical support center for the synthesis of 1,2,4-oxadiazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments. Our goal is to provide you with the expertise and practical insights needed to navigate the complexities of 1,2,4-oxadiazole synthesis and optimize your reaction outcomes.

Introduction to 1,2,4-Oxadiazole Synthesis

The 1,2,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, valued for its role as a bioisostere for esters and amides. Its synthesis, however, is often accompanied by a range of side reactions that can complicate purification and reduce yields. The most prevalent synthetic routes include the acylation of amidoximes followed by cyclodehydration and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. This guide will focus primarily on the amidoxime-based route, as it is widely employed and presents a number of common, yet solvable, challenges.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.

FAQ 1: Low or No Yield of the Desired 1,2,4-Oxadiazole

Question: I am following a standard protocol for the reaction of an amidoxime with a carboxylic acid (or its derivative), but my TLC and LC-MS analysis show only starting materials or a complex mixture with very little of the desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low or non-existent yields in 1,2,4-oxadiazole synthesis often stem from two critical steps: the initial acylation of the amidoxime to form the O-acyl amidoxime intermediate, and the subsequent cyclodehydration to form the oxadiazole ring.

Causality Behind the Issue:

The formation of the O-acyl amidoxime requires effective activation of the carboxylic acid. If the coupling agent is inefficient or the conditions are not optimal, this intermediate will not form in sufficient quantities. Subsequently, the cyclization to the 1,2,4-oxadiazole has its own energy barrier and can be sensitive to reaction conditions such as temperature, base, and solvent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no yield of 1,2,4-oxadiazole.

Detailed Protocols & Explanations:

-

Protocol 1: Enhanced Acylation Using HATU

-

To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M), add HATU (1.1 equiv) and DIPEA (2.0 equiv).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add the amidoxime (1.0 equiv) and continue stirring at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Expertise & Experience: Carbodiimides like EDC and DCC can be effective but sometimes lead to the formation of urea byproducts that can be difficult to remove.[1] HATU is a more potent coupling agent that often provides cleaner and faster reactions.

-

-

Protocol 2: Microwave-Assisted Cyclodehydration

-

After confirming the formation of the O-acyl amidoxime, adsorb the crude reaction mixture onto silica gel.

-

Remove the solvent under reduced pressure.

-

Place the silica-supported intermediate in a microwave reactor and irradiate at a suitable power and temperature (e.g., 100-150 °C) for 10-30 minutes.[2]

-

| Parameter | Conventional Heating | Microwave Irradiation | Base-Mediated (e.g., TBAF/THF) | Superbase (e.g., NaOH/DMSO) |

| Temperature | High (80-150 °C) | High (100-180 °C) | Room Temperature | Room Temperature |

| Time | Hours to days | Minutes | 1-24 hours | 1-16 hours |

| Common Solvents | Toluene, Xylene, DMF | None (solvent-free) or high-boiling solvents | THF, MeCN | DMSO |

| Potential Issues | Thermal decomposition, Boulton-Katritzky rearrangement | Hot spot formation, pressure build-up | Requires strictly anhydrous conditions | Substrate limitations (e.g., unprotected -OH, -NH2) |

FAQ 2: My Product is Contaminated with a Rearranged Isomer (Boulton-Katritzky Rearrangement)

Question: I have successfully synthesized my 1,2,4-oxadiazole, but upon purification or on standing, I observe the formation of an isomeric byproduct. My mass spectrometry data is identical for both compounds. What is happening and how can I prevent it?

Answer:

This is a classic case of the Boulton-Katritzky rearrangement (BKR) , a common thermal or photochemical isomerization of the 1,2,4-oxadiazole ring.

Mechanism of the Boulton-Katritzky Rearrangement:

The BKR involves an intramolecular nucleophilic attack of a side-chain atom on the N(2) position of the oxadiazole ring, leading to ring opening and re-closure to form a different, often more stable, heterocyclic system such as a 1,2,3-triazole, 1,2,4-triazole, or imidazole. The presence of a nucleophilic atom (Z) in the side chain at the C3 position is a prerequisite for this rearrangement.

Caption: Simplified mechanism of the Boulton-Katritzky Rearrangement.

Prevention and Mitigation Strategies:

-

Avoid High Temperatures: If possible, conduct the cyclization and purification at lower temperatures. If thermal cyclization is necessary, use the minimum temperature and time required.

-

Choice of Base and Solvent: For base-mediated cyclizations, use non-nucleophilic bases and aprotic solvents to avoid promoting rearrangements.

-

Purification Conditions: Use neutral conditions for workup and purification. Avoid acidic or basic conditions during chromatography. For basic compounds that streak on silica gel, consider using a mobile phase containing a small amount of a non-nucleophilic base like triethylamine.[4]

-

Storage: Store the purified 1,2,4-oxadiazole in a cool, dark, and dry place to minimize the risk of rearrangement over time.[3]

FAQ 3: I am observing a byproduct with a mass corresponding to my amidoxime plus my acyl group, but without the loss of water.

Question: My LC-MS shows a major peak that corresponds to the mass of my amidoxime starting material plus the mass of the acyl group from my carboxylic acid. It seems the cyclization didn't happen. How do I drive the reaction to completion?

Answer:

This indicates the successful formation of the O-acyl amidoxime intermediate, but a failure in the subsequent cyclodehydration step.

Troubleshooting Incomplete Cyclization:

-

Insufficiently Forcing Conditions: The energy barrier for the cyclization has not been overcome.

-

Thermal Cyclization: Increase the reaction temperature or switch to a higher boiling solvent (e.g., from toluene to xylene or DMF). As mentioned in FAQ 1, microwave irradiation is an excellent option here.[2]

-

Base-Mediated Cyclization: The base may not be strong enough. Switch to a more potent, non-nucleophilic base like DBU or use a superbase system like NaOH/DMSO.[5]

-

-

Presence of Water: The cyclodehydration is a dehydration reaction. Any water present in the reaction mixture can inhibit the cyclization and may even lead to the hydrolysis of the O-acyl amidoxime intermediate back to the starting materials. Ensure all reagents and solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

FAQ 4: My reaction fails when my carboxylic acid or ester contains a phenol or an aniline moiety.

Question: I am trying to synthesize a 1,2,4-oxadiazole where one of the substituents is a phenol or an aniline, but the reaction is not working. Why is this and what can I do?

Answer:

Unprotected hydroxyl (-OH) and amino (-NH2) groups, especially on aromatic rings, are nucleophilic and can interfere with the desired reaction pathway.[5] The hydroxyl or amino group can compete with the amidoxime in reacting with the activated carboxylic acid, leading to undesired side products.

Solution: Use of Protecting Groups

The solution is to use a protecting group strategy. The protecting group should be stable to the conditions of the 1,2,4-oxadiazole synthesis and easily removable afterward.

| Functional Group | Protecting Group | Protection Reagent | Deprotection Conditions |

| Phenol (-OH) | tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | TBAF in THF |

| Aniline (-NH2) | tert-Butoxycarbonyl (Boc) | Boc2O, Et3N | TFA in DCM |

Experimental Protocol: Orthogonal Protection Strategy

-

Protection: Protect the phenolic hydroxyl or aniline amino group of your starting material using the appropriate conditions from the table above.

-

1,2,4-Oxadiazole Synthesis: Perform the coupling and cyclization reactions as you normally would. The protecting groups will be stable to these conditions.

-

Deprotection: Once the 1,2,4-oxadiazole ring is formed, remove the protecting group using the specified deprotection conditions to yield your final product.

This approach is an example of an orthogonal protecting group strategy , where each protecting group can be removed selectively without affecting the other or the newly formed oxadiazole ring.[6]

References

- Marzullo, P., Pace, A., Pibiri, I., Palumbo Piccionello, A., & Buscemi, S. (2020).

- Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(1), 1-23.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]

- BenchChem. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem Technical Support.

- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 539-548.

- Zarei, M. (2018). Vilsmeier reagent as an efficient coupling agent for the one-pot synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes. Tetrahedron Letters, 59(32), 3084-3087.

- de Souza, A. C. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Pharmaceuticals, 15(12), 1469.

- Gomha, S. M., et al. (2017). Synthesis of new 1,2,4-triazoles, 1,3,4-thiadiazoles and 1,3,4-oxadiazoles starting from 1-(adamantan-1-yl)ethanone. Journal of the Brazilian Chemical Society, 28, 1364-1372.

- Rana, A., et al. (2023). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

-

Wikipedia. (2023). ANRORC mechanism. Retrieved from [Link]

- Suresh, S., et al. (2011). Synthesis of 1,2,4-oxadiazole-linked orthogonally urethane-protected dipeptide mimetics. Tetrahedron Letters, 52(33), 4391-4394.

- El-Faham, A., & Albericio, F. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(17), 6838–6842.

- Singh, S., et al. (2021).

- Pace, A., et al. (2021). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Molecules, 26(16), 4957.

- Zhang, Y., et al. (2021). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Chinese Journal of Chemistry, 39(10), 2821-2834.

- BenchChem. (2025). Purification techniques for 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline. BenchChem Technical Support.

- Wyrzykiewicz, E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2411.

- Kaboudin, B., & Saadati, F. (2003). One-Pot Synthesis of 1,2,4-Oxadiazoles Mediated by Microwave Irradiation under Solvent-Free Condition. Heterocycles, 60(11), 2539-2542.

- Straniero, V., et al. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 9, 2307–2315.

-

Beilstein Journals. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Retrieved from [Link]

- Hussain, M., et al. (2019). Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. Molecules, 24(18), 3298.

- Donnelly, K., & Baumann, M. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 18, 232–239.

-

American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Column Chromatography of 1,2,4-Oxadiazole Esters

Welcome to the technical support center for the purification of 1,2,4-oxadiazole esters via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important class of heterocyclic compounds. The 1,2,4-oxadiazole moiety is a key building block in medicinal chemistry, often serving as a bioisostere for ester and amide functionalities, which imparts metabolic stability to drug candidates.[1][2][3] Proper purification is paramount to obtaining high-purity compounds for downstream applications.

This guide is structured to provide immediate, actionable advice through a troubleshooting section and a frequently asked questions (FAQ) section.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the column chromatography of your 1,2,4-oxadiazole ester. Each problem is followed by a series of diagnostic questions and step-by-step solutions grounded in chemical principles.

Problem 1: My 1,2,4-oxadiazole ester is not eluting from the column or is showing significant tailing.

-

Initial Diagnosis: This often indicates that the compound is too polar for the chosen mobile phase or is strongly interacting with the stationary phase.

-

Troubleshooting Steps:

-

Re-evaluate your TLC solvent system: Did you screen a range of solvent systems? A common mobile phase for 1,2,4-oxadiazole derivatives is a mixture of hexanes and ethyl acetate.[4][5] If your compound has a very low Rf value (retention factor) in your chosen system, you will need to increase the polarity of the mobile phase.

-

Increase the polarity of the mobile phase gradually: Increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase. For highly polar 1,2,4-oxadiazole esters, you might need to add a small amount of an even more polar solvent like methanol. However, be cautious as methanol can sometimes lead to band broadening.

-

Consider an alternative stationary phase: While silica gel is the most common stationary phase, highly polar or basic 1,2,4-oxadiazole esters might benefit from a less acidic stationary phase like alumina (neutral or basic).[6] Alternatively, for very polar compounds, reverse-phase chromatography (C18 silica) could be an option.[6][7]

-

Check for compound stability: Although 1,2,4-oxadiazoles are generally stable, some complex structures might be sensitive to the acidic nature of silica gel.[3][8] To test for this, spot your compound on a TLC plate, let it sit for a few hours, and then develop it to see if any degradation has occurred.

-

Problem 2: My 1,2,4-oxadiazole ester is co-eluting with an impurity.

-

Initial Diagnosis: This indicates that the selectivity of your chromatographic system is insufficient to resolve your product from the impurity.

-

Troubleshooting Steps:

-

Optimize the mobile phase: Try different solvent systems. Sometimes, switching one of the solvents in your mobile phase for another of similar polarity but different chemical nature (e.g., replacing ethyl acetate with dichloromethane or diethyl ether) can significantly alter the selectivity and improve separation.

-

Employ gradient elution: Instead of using a constant mobile phase composition (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can sharpen peaks and improve the resolution of closely eluting compounds.[9][10][11][12][13]

-

Check the column packing: A poorly packed column can lead to band broadening and poor separation. Ensure your column is packed uniformly and without any air bubbles.

-

Reduce the sample load: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase.

-

Problem 3: I suspect my 1,2,4-oxadiazole ester is decomposing on the column.

-

Initial Diagnosis: The 1,2,4-oxadiazole ring itself is generally stable, but the ester functionality can be susceptible to hydrolysis, especially if the mobile phase is contaminated with acid or base, or if the silica gel is highly acidic.[3]

-

Troubleshooting Steps:

-

Use high-purity solvents: Ensure your solvents are of high purity and free from acidic or basic impurities.

-

Neutralize the stationary phase: If you suspect your compound is sensitive to the acidity of silica gel, you can use deactivated silica. This can be prepared by treating the silica gel with a base, such as triethylamine, before packing the column.[8]

-

Run the column quickly: Minimizing the time your compound spends on the column can reduce the opportunity for degradation.

-

Consider alternative purification methods: If your compound is highly sensitive, you might need to consider other purification techniques such as recrystallization or preparative thin-layer chromatography (prep-TLC).

-

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 1,2,4-oxadiazole esters?

A1: For most 1,2,4-oxadiazole esters, standard flash silica gel (40-63 µm particle size) is the stationary phase of choice due to its versatility and cost-effectiveness.[4] However, for particularly acid-sensitive or very polar compounds, other stationary phases should be considered:

-

Alumina (neutral or basic): A good alternative for compounds that are sensitive to the acidic nature of silica gel.[6]

-

Amino-propyl functionalized silica: Can be beneficial for polar, nitrogen-containing heterocycles.[6]

-

C18-functionalized silica (Reverse-Phase): Suitable for highly polar 1,2,4-oxadiazole esters that are not well-retained on normal-phase silica.[6][7]

Q2: How do I select the optimal mobile phase for my separation?

A2: The selection of the mobile phase is critical for a successful separation. The process should always begin with Thin-Layer Chromatography (TLC) analysis.[7]

-

Start with a standard solvent system: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point for many 1,2,4-oxadiazole esters.[4][5]

-

Aim for an optimal Rf value: For good separation on a column, the desired compound should have an Rf value between 0.2 and 0.4 on the TLC plate.

-

Test a range of polarities: Prepare several TLC chambers with different ratios of your chosen solvents to find the optimal polarity.

-

Consider solvent selectivity: If your compound is not well-separated from impurities, try different solvent combinations. For example, you could try dichloromethane/methanol or toluene/ethyl acetate.

Q3: Should I use isocratic or gradient elution?

A3: The choice between isocratic and gradient elution depends on the complexity of your sample mixture.[9][10][11][12][13]

-

Isocratic elution (constant solvent composition) is simpler and often sufficient for separating compounds with similar polarities.

-

Gradient elution (gradually increasing solvent polarity) is generally more effective for separating complex mixtures containing compounds with a wide range of polarities. It often results in sharper peaks and faster elution of strongly retained compounds.[9][10][11][12][13]

Q4: What are some common impurities I might encounter in the synthesis of 1,2,4-oxadiazole esters?

A4: The impurities will depend on the synthetic route used. Common synthetic methods involve the acylation of amidoximes followed by cyclization.[14] Potential impurities could include:

-

Unreacted starting materials (amidoxime and carboxylic acid or acyl chloride).

-

The O-acylated amidoxime intermediate if cyclization is incomplete.

-

Side products from rearrangement or decomposition reactions.

Careful monitoring of the reaction by TLC is crucial to identify the presence of these impurities.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Optimization for 1,2,4-Oxadiazole Ester Purification

This protocol outlines the steps to systematically determine the optimal mobile phase for your column chromatography.

Materials:

-

TLC plates (silica gel 60 F254)

-

Developing chambers

-

Capillary spotters

-

A selection of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

-

UV lamp (254 nm)

-

Staining solution (e.g., potassium permanganate) if your compounds are not UV-active.

Procedure:

-

Prepare your sample: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the TLC plate: Using a capillary spotter, carefully apply a small spot of your sample solution onto the baseline of the TLC plate.

-

Prepare the developing chambers: Add a small amount of different solvent mixtures to separate chambers. For example:

-

Chamber 1: 9:1 Hexanes/Ethyl Acetate

-

Chamber 2: 7:3 Hexanes/Ethyl Acetate

-

Chamber 3: 1:1 Hexanes/Ethyl Acetate

-

-

Develop the plates: Place the spotted TLC plates in the chambers and allow the solvent front to travel up the plate.

-

Visualize the results: Once the solvent front has reached near the top of the plate, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If necessary, use a chemical stain.

-

Analyze the results: Identify the solvent system that gives your desired 1,2,4-oxadiazole ester an Rf value between 0.2 and 0.4, with good separation from impurities. This will be your starting mobile phase for the column.

Protocol 2: General Column Chromatography Protocol for 1,2,4-Oxadiazole Esters

This protocol provides a step-by-step guide for performing a standard flash column chromatography purification.

Materials:

-

Glass chromatography column

-

Silica gel (40-63 µm)

-

Sand

-

Cotton or glass wool

-

Your crude 1,2,4-oxadiazole ester

-

Optimized mobile phase (from Protocol 1)

-

Collection tubes

Procedure:

-

Prepare the column:

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column.

-

Gently tap the column to ensure even packing and remove any air bubbles.

-

Add another thin layer of sand on top of the silica gel.

-

-

Load the sample:

-

Dissolve your crude product in a minimal amount of the mobile phase or a more volatile solvent.

-

Carefully apply the sample solution to the top of the column.

-